2-[(E)-(2-{[(2Z)-2-(2-{[(3,5-dinitrophenyl)carbonyl]oxy}benzylidene)hydrazinyl](oxo)acetyl}hydrazinylidene)methyl]phenyl 3,5-dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Z)-[({N’-[(E)-[2-(3,5-DINITROBENZOYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDO)IMINO]METHYL]PHENYL 3,5-DINITROBENZOATE is a complex organic compound characterized by its multiple nitro groups and aromatic rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of nitro groups and aromatic structures suggests that it may exhibit unique chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-[({N’-[(E)-[2-(3,5-DINITROBENZOYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDO)IMINO]METHYL]PHENYL 3,5-DINITROBENZOATE typically involves multiple steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 2-(3,5-dinitrobenzoyloxy)benzaldehyde with hydrazine to form the hydrazone intermediate. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Condensation Reaction: The hydrazone intermediate is then reacted with 2-(3,5-dinitrobenzoyloxy)benzaldehyde in the presence of a suitable condensing agent such as acetic anhydride or phosphorus oxychloride to form the final product. The reaction is typically conducted at elevated temperatures (around 80-100°C) to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups in the compound can undergo further oxidation to form nitroso or nitrate derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds with nitro, sulfonyl, or halogen groups.
Scientific Research Applications
Chemistry
In chemistry, 2-[(Z)-[({N’-[(E)-[2-(3,5-DINITROBENZOYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDO)IMINO]METHYL]PHENYL 3,5-DINITROBENZOATE is used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used as a probe to study the effects of nitroaromatic compounds on biological systems. Its structure allows for the investigation of interactions with enzymes, receptors, and other biomolecules.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. The presence of nitro groups and aromatic rings suggests that it may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(Z)-[({N’-[(E)-[2-(3,5-DINITROBENZOYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDO)IMINO]METHYL]PHENYL 3,5-DINITROBENZOATE is likely to involve interactions with cellular targets such as enzymes or receptors. The nitro groups may undergo bioreduction to form reactive intermediates that can interact with nucleophiles in biological systems. The aromatic rings may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Z)-[({N’-[(E)-[2-(3,5-DINITROBENZOYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDO)IMINO]METHYL]PHENYL 3,4-DINITROBENZOATE
- 2-[(Z)-[({N’-[(E)-[2-(3,4-DINITROBENZOYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDO)IMINO]METHYL]PHENYL 3,5-DINITROBENZOATE
Uniqueness
The uniqueness of 2-[(Z)-[({N’-[(E)-[2-(3,5-DINITROBENZOYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDO)IMINO]METHYL]PHENYL 3,5-DINITROBENZOATE lies in its specific arrangement of nitro groups and aromatic rings, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reactivity profiles, and biological effects, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C30H18N8O14 |
---|---|
Molecular Weight |
714.5 g/mol |
IUPAC Name |
[2-[(E)-[[2-[(2Z)-2-[[2-(3,5-dinitrobenzoyl)oxyphenyl]methylidene]hydrazinyl]-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/C30H18N8O14/c39-27(33-31-15-17-5-1-3-7-25(17)51-29(41)19-9-21(35(43)44)13-22(10-19)36(45)46)28(40)34-32-16-18-6-2-4-8-26(18)52-30(42)20-11-23(37(47)48)14-24(12-20)38(49)50/h1-16H,(H,33,39)(H,34,40)/b31-15-,32-16+ |
InChI Key |
GSCCCKAOPGCRDV-YHIIUTLSSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C(=O)N/N=C\C2=CC=CC=C2OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C(=O)NN=CC2=CC=CC=C2OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.